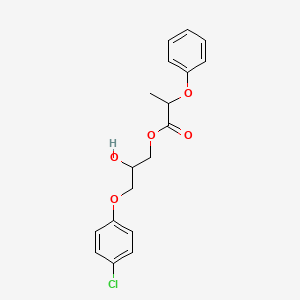
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate is a compound that belongs to the class of phenoxy herbicides. These herbicides are widely used in agriculture to control broadleaf weeds. The compound is characterized by its phenoxyacetic acid structure, which is common among many herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate typically involves the selective chlorination of a phenoxycarboxylate. This process is catalyzed by a Lewis acid and another catalyst with the structure R1′—S—R2′. The chlorination agent is applied at specific positions to achieve high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of chlorophenoxycarboxylates involves a finely tuned process to ensure high purity and yield. The process redesigns the route and screens the catalysts and chlorinating agents to improve selectivity and avoid the loss of active ingredients. The content of the obtained chlorophenoxycarboxylate can reach more than 98.5%, with yields exceeding 99% .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .
Aplicaciones Científicas De Investigación
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of new herbicides and agrochemicals.
Mecanismo De Acción
The compound exerts its effects by mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to broadleaf plants, it induces rapid, uncontrolled growth, leading to the plant’s death. This selective action allows it to target weeds without harming monocotyledonous crops like wheat and maize .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-phenoxypropanoate is unique due to its specific chlorination pattern and the presence of both phenoxy and hydroxypropyl groups. This structure provides distinct chemical properties and biological activities compared to other phenoxy herbicides .
Propiedades
Número CAS |
39719-60-3 |
|---|---|
Fórmula molecular |
C18H19ClO5 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-phenoxypropanoate |
InChI |
InChI=1S/C18H19ClO5/c1-13(24-17-5-3-2-4-6-17)18(21)23-12-15(20)11-22-16-9-7-14(19)8-10-16/h2-10,13,15,20H,11-12H2,1H3 |
Clave InChI |
ULHXFYICWHXHGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC(COC1=CC=C(C=C1)Cl)O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)

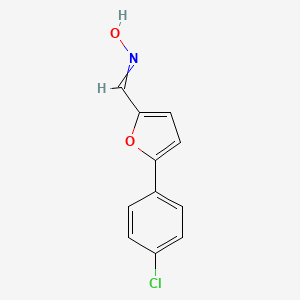
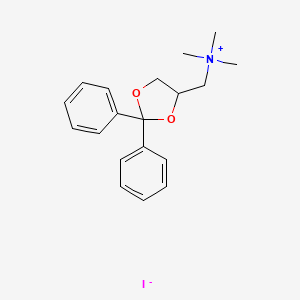
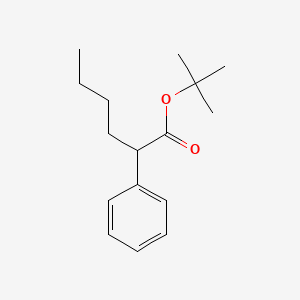
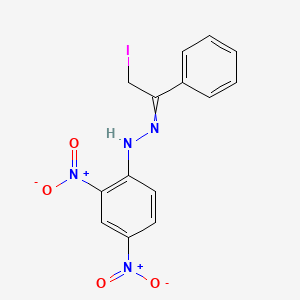
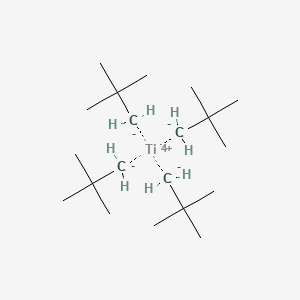
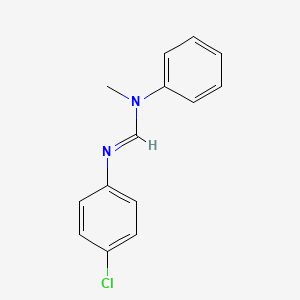
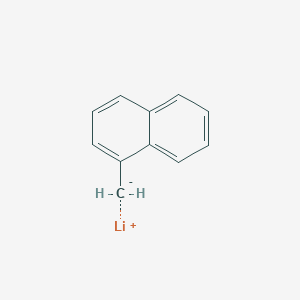

![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)

